

Technical Guide: Chiral Purity of 2-Amino-2-(2-bromophenyl)ethanol

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Compound of Interest

Compound Name: 2-Amino-2-(2-bromophenyl)ethanol
CAS No.: 1184472-20-5
Cat. No.: B2845324

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Executive Summary & Compound Profile

The chiral beta-amino alcohol **2-Amino-2-(2-bromophenyl)ethanol** (CAS: 1184472-20-5 for racemate; 1213600-83-9 for S-isomer) is a high-value scaffold in medicinal chemistry. Its structural significance lies in the ortho-bromo substitution, which serves as a pre-installed handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing the rapid diversification of chiral heterocycles.

However, the ortho-bromo group introduces significant steric hindrance and electronic effects that complicate standard resolution protocols. Achieving high chiral purity (>99.5% ee) is critical, as the enantiomer often dictates the pharmacological potency and toxicity profile of the final drug candidate.

Chemical Identity

Property	Detail
IUPAC Name	2-Amino-2-(2-bromophenyl)ethanol
Structure	Phenyl ring with o-Br; Ethyl side chain with -NH ₂ and -OH at C2/C1
Molecular Formula	C ₈ H ₁₀ BrNO
Molecular Weight	216.08 g/mol
Chiral Center	C2 (Benzylic position)
Key Challenge	Steric bulk of o-Br interferes with chiral recognition in resolution salts.[1][2][3]

Synthesis & Resolution Architectures

To ensure supply chain resilience, researchers must understand both the de novo asymmetric synthesis and the resolution of the racemate.

Workflow Visualization

The following diagram outlines the two primary routes to the enantiopure scaffold.



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Figure 1: Dual-pathway strategy for accessing enantiopure **2-Amino-2-(2-bromophenyl)ethanol**.

Protocol: Classical Resolution via Diastereomeric Salt Formation

While asymmetric synthesis is elegant, classical resolution remains the most scalable method for multi-kilogram batches.[4] The ortho-bromo substituent requires a resolving agent with a rigid backbone.[4]

Recommended Resolving Agent: (L)-(+)-Tartaric Acid or (S)-Mandelic Acid.

Step-by-Step Procedure:

- Dissolution: Dissolve 100 g of racemic **2-Amino-2-(2-bromophenyl)ethanol** in 500 mL of Methanol (MeOH) at 60°C.
- Addition: Slowly add 0.5 equivalents of (L)-(+)-Tartaric acid dissolved in warm MeOH. Note: Using 0.5 eq maximizes the theoretical yield of the desired salt (Pope-Peachey method).
- Nucleation: Allow the solution to cool slowly to room temperature over 4 hours. Seed with pure crystals if available.[4]
- Filtration: Collect the precipitate. This is the diastereomeric salt.[4]
- Liberation: Suspend the salt in water and adjust pH to 12 using 2M NaOH. Extract the free base into Dichloromethane (DCM).[4]
- Recrystallization: If ee < 98%, recrystallize the salt from Ethanol/Water (9:1) before liberation.[4]

Analytical Determination of Chiral Purity (HPLC)

This section details the validation of a robust Chiral HPLC method. The presence of the primary amine and the hydroxyl group necessitates a method that suppresses peak tailing caused by silanol interactions.[4]

Method Development Strategy

For beta-amino alcohols, Polysaccharide-based stationary phases are the industry standard due to their ability to form hydrogen bonds with the amine and hydroxyl groups of the analyte.

Selection Matrix:

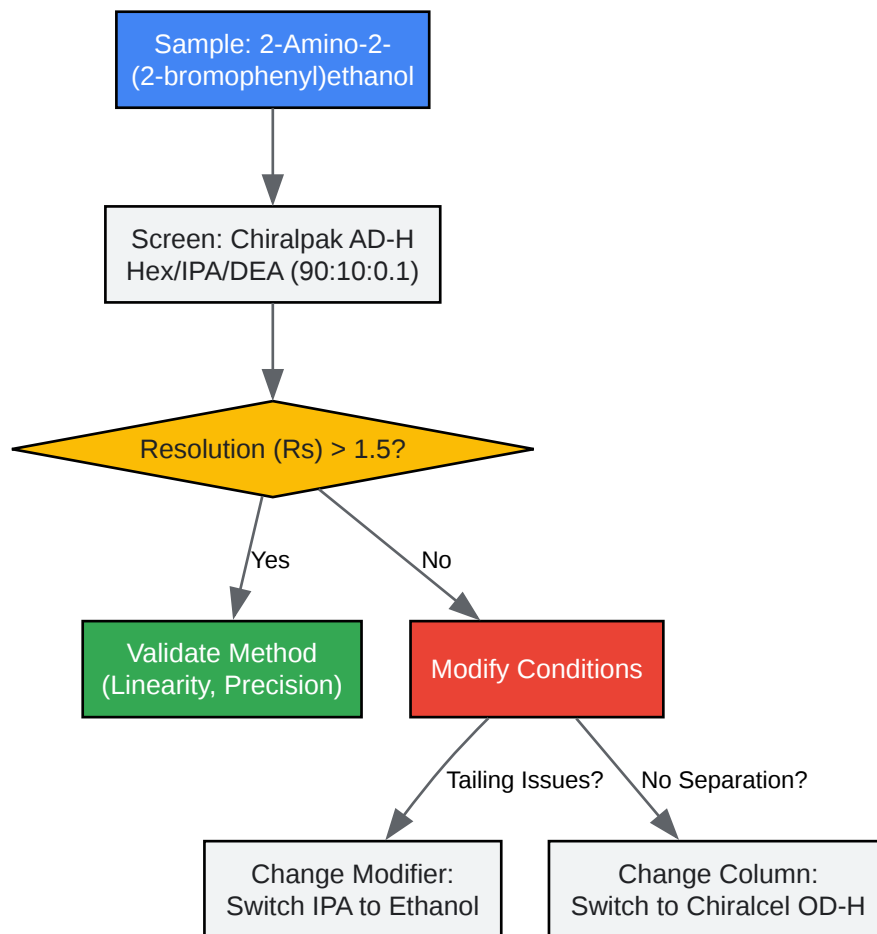
- Column: Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).
- Mode: Normal Phase (NP) is preferred over Reversed Phase (RP) for better selectivity () of polar amines.[4]
- Additive: Diethylamine (DEA) or Ethylenediamine (EDA) is mandatory to mask free silanols and ensure sharp peaks.[4]

Standard Operating Procedure (SOP)

Instrument: HPLC with UV-Vis / DAD Detector.

Parameter	Setting	Rationale
Column	Chiralpak AD-H (250 x 4.6 mm, 5 µm)	Amylose backbone offers superior recognition for phenyl-substituted amino alcohols [1].
Mobile Phase	n-Hexane : Isopropanol : DEA (90 : 10 : 0.[4]1)	Hexane provides low viscosity; IPA modulates elution strength; DEA suppresses amine tailing. [4]
Flow Rate	1.0 mL/min	Standard flow for analytical columns to maintain theoretical plates.[4]
Temperature	25°C	Lower temperature generally increases resolution () by reducing thermal motion. [4]
Detection	UV @ 254 nm	The bromophenyl ring has strong absorption at 254 nm. [4]
Injection Vol	5 - 10 µL	Concentration: 1 mg/mL in Mobile Phase.[4]

Analytical Decision Tree



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Figure 2: Decision logic for optimizing chiral separation.

Troubleshooting & Validation

- Problem: Peak Tailing.
 - Root Cause: Interaction between the primary amine and acidic silanols on the silica support.[4]
 - Solution: Increase DEA concentration to 0.2% or switch to an immobilized phase (Chiralpak IA) which allows for stronger solvents like DCM/MtBE.[4]
- Problem: Low Resolution (

).

- Root Cause: The ortho-bromo group may force a conformation that reduces interaction with the chiral selector.
- Solution: Lower temperature to 10°C or switch to Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), which has a different cavity shape often better suited for bulky ortho-substituted aromatics [2].

Safety & Stability Considerations

- Stability: Free base amino alcohols are prone to oxidation and carbamate formation (with atmospheric CO₂).^[4] Store the purified enantiomer as a hydrochloride or tartrate salt for long-term stability.^[4]
- Safety: The 2-bromophenyl moiety is a potential skin sensitizer.^[4] Handle all powders in a fume hood.^[4]
- Racemization: Benzylic amines with electron-withdrawing groups (like Br) can racemize under strongly basic conditions at high heat.^[4] Avoid refluxing in high-boiling basic solvents.^[4]

References

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